Succinic anhydride

Description

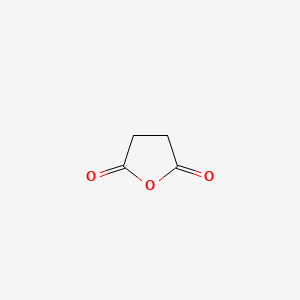

Structure

3D Structure

Properties

IUPAC Name |

oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021287 | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

157 °C | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |

CAS No. |

108-30-5, 68412-02-2 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-, mono-C11-13-alkenyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RF4O17Z8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to Succinic Anhydride: Properties, Reactivity, and Applications

Preamble: The Understated Importance of a Cyclic Anhydride

In the landscape of organic synthesis, certain reagents distinguish themselves not by exotic complexity, but by their fundamental reactivity and broad utility. Succinic anhydride, the cyclic anhydride of butanedioic acid, is a paramount example of such a molecule.[1] With its strained five-membered ring, it serves as a potent and versatile electrophile, acting as a cornerstone intermediate in industries ranging from pharmaceuticals and polymers to agrochemicals.[2][3][4] This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Characteristics

This compound, known formally by its IUPAC name oxolane-2,5-dione, is a white crystalline solid at room temperature.[1][5][6] Its physical properties are foundational to its handling, storage, and application in various synthetic protocols. The molecule's stability and reactivity are a direct consequence of its structure—a balance between ring strain and the electrophilicity of its two carbonyl carbons.

Summary of Physical Properties

The key physical constants for this compound are summarized below. These values are critical for experimental design, dictating choices of solvent, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | Colorless needles or white crystalline solid/flakes | [2][5][7][8] |

| Molecular Formula | C₄H₄O₃ | [2][9][10] |

| Molecular Weight | 100.07 g/mol | [2][5][7] |

| Melting Point | 118-120 °C (lit.) | [5][8][9][10] |

| Boiling Point | 261 °C (lit.) | [5][8][9][10] |

| Density | ~1.57 g/cm³ | [8][9][11][12] |

| Vapor Pressure | 1 mmHg @ 92 °C | [10][13] |

| Flash Point | 147 - 157 °C | [5][9][11] |

| Solubility | Soluble in chloroform, ethanol, carbon tetrachloride; sparingly soluble in ether; reacts with water. | [7][8][9][14][15] |

A notable characteristic of this compound is its ability to sublime under reduced pressure, for instance, at 115 °C and 5 mmHg.[7][15] This property can be exploited as a purification technique, although care must be taken due to its irritant nature.[7]

Chemical Reactivity: The Chemistry of a Strained Ring

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, which are susceptible to nucleophilic attack. This leads to a characteristic ring-opening reaction, a versatile and reliable transformation that forms the basis of its synthetic utility.

Hydrolysis: Ring-Opening with Water

This compound reacts with water to hydrolyze back to its parent dicarboxylic acid, succinic acid.[1][5][16] This reaction is typically slow in cold water but accelerates significantly with heat.[8][9] The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by proton transfer and ring cleavage.

Caption: Mechanism of this compound Hydrolysis.

This sensitivity to moisture is a critical consideration for storage; containers must be kept tightly sealed in a dry environment to maintain the integrity of the reagent.[9][17]

Alcoholysis and Aminolysis: The Gateway to Esters and Amides

The reaction of this compound with nucleophiles is not limited to water. Alcohols and amines readily attack the anhydride ring to yield mono-esters and mono-amides (succinamic acids), respectively.[5][16][18][19] These reactions are fundamental in pharmaceutical and polymer chemistry.

-

Alcoholysis (Esterification): This reaction is a cornerstone for creating succinate monoesters, which are frequently used in prodrug strategies to enhance the solubility or bioavailability of an active pharmaceutical ingredient (API).[18][20] The succinate moiety can be cleaved in vivo, releasing the parent drug.

-

Aminolysis (Amidation): The reaction with primary or secondary amines is highly efficient and yields a carboxylic acid and an amide functionality within the same molecule.[21][22] This transformation is pivotal for introducing succinyl linkers or modifying the properties of amine-containing molecules.[18] Under harsh conditions, such as high heat, the resulting succinamic acid can undergo a second, intramolecular condensation to form a cyclic succinimide.[21]

Caption: Ring-opening reactions with alcohols and amines.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst like AlCl₃, this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds.[16] This reaction is a powerful tool for forming carbon-carbon bonds and is employed in the industrial synthesis of important pharmaceutical precursors, such as the non-steroidal anti-inflammatory drug (NSAID) Fenbufen.[5][18]

Spectroscopic Characterization

Verifying the presence and purity of this compound, or monitoring its reactions, relies on standard spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: As a saturated cyclic anhydride, this compound exhibits two distinct and strong carbonyl (C=O) stretching absorption bands.[23] These correspond to the symmetric and asymmetric stretching modes of the two carbonyl groups and typically appear in the ranges of 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹.[23] The disappearance of these two peaks and the emergence of a broad carboxylic acid O-H stretch (~3000 cm⁻¹) and a single carbonyl peak (~1700-1725 cm⁻¹) is a definitive indicator of hydrolysis or other ring-opening reactions.[24][25]

Key Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear causality for each step and ensuring reliable outcomes for the experienced researcher.

Protocol: Synthesis of N-Benzylsuccinamic Acid (Aminolysis)

This procedure details the straightforward synthesis of a mono-amide via the aminolysis of this compound.

Objective: To demonstrate the ring-opening reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 g, 10.0 mmol)

-

Benzylamine (1.07 g, 1.1 mL, 10.0 mmol)

-

Dichloromethane (DCM), 20 mL

-

1 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.

Methodology:

-

Dissolution: Dissolve this compound in 20 mL of DCM in a 50 mL round-bottom flask with magnetic stirring. Causality: DCM is an excellent solvent for the reactants and is unreactive under these conditions.

-

Nucleophilic Addition: Add benzylamine dropwise to the stirring solution at room temperature. An immediate exothermic reaction and formation of a white precipitate is typically observed. Allow the reaction to stir for 30 minutes. Causality: The primary amine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the anhydride, leading to rapid ring-opening and formation of the amide product, which has lower solubility in DCM.

-

Acidic Workup: Transfer the reaction mixture to a separatory funnel. Add 20 mL of 1 M HCl and shake vigorously. Causality: The acidic wash protonates any unreacted benzylamine, forming a water-soluble salt that partitions into the aqueous layer, simplifying purification.

-

Extraction & Drying: Separate the layers. Wash the organic layer with 20 mL of deionized water to remove residual acid. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. Causality: This isolates the neutral product from aqueous impurities.

-

Validation: The resulting white solid can be characterized by melting point and FT-IR spectroscopy. The FT-IR spectrum should show the absence of the dual anhydride peaks and the presence of characteristic amide and carboxylic acid absorptions.

Caption: Workflow for the synthesis of N-Benzylsuccinamic Acid.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[26]

-

Irritant & Corrosive: It is a severe irritant to the eyes, skin, and respiratory tract.[7][13][27][28] Contact can cause severe skin burns and eye damage.[11][27]

-

Sensitizer: May cause allergic skin reactions or asthma-like symptoms if inhaled.[17][27][28]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[8][9][13] It reacts exothermically with water, which can become violent if localized heating occurs.[8][13]

Mandatory Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][28]

-

Store in a cool, dry place away from incompatible materials in a tightly sealed container.[9][17]

Conclusion

This compound's value lies in its predictable and efficient reactivity. The ring-opening reaction is a powerful synthetic tool, enabling the introduction of the four-carbon succinyl moiety into a vast array of molecules. For the drug development professional, this translates into capabilities for creating prodrugs, linking molecules, and synthesizing complex APIs. For the materials scientist, it is a key monomer for producing high-performance polymers and resins.[4][20] A thorough understanding of its physical properties, chemical behavior, and handling requirements is essential for leveraging its full potential safely and effectively.

References

-

This compound | C4H4O3 | CID 7922. PubChem. [Link]

-

This compound. Wikipedia. [Link]

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

This compound. Grokipedia. [Link]

-

Pharmaceutical Synthesis: The Role of this compound. Angene. [Link]

-

Safety Data Sheet: this compound. HIMEDIA. [Link]

-

What is the mechanism of the this compound amine reaction and how does it contribute to the formation of a specific product?. Answers.com. [Link]

-

Chemical Properties of this compound (CAS 108-30-5). Cheméo. [Link]

-

Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link]

-

This compound. The Merck Index online. [Link]

-

FTIR spectra of this compound (substrate) and aluminium.... ResearchGate. [Link]

-

Measurement and correlation of solubility of this compound in pure solvents and binary solvent mixtures. INIS-IAEA. [Link]

-

Safety Data Sheet: this compound. Polynt. [Link]

-

(a) FT-IR spectra of this compound (blue line), C-GO (red line).... ResearchGate. [Link]

-

This compound--N/H. MP Biomedicals. [Link]

-

Understanding this compound: Properties and Applications for B2B Buyers. LinkedIn. [Link]

-

This compound. Stenutz. [Link]

-

Hydrolytic cleavage of this compound via ring opening and.... ResearchGate. [Link]

-

This compound: Applications in Surface Modification and Sustainable Production. LinkedIn. [Link]

-

Fourier Transform Infrared (FT-IR) Microspectroscopic Census of Single Starch Granules for Octenyl Succinate Ester Modification. ACS Publications. [Link]

-

Amine Responsive Poly(lactic acid) (PLA) and this compound (SAh) Graft-Polymer: Synthesis and Characterization. NIH National Center for Biotechnology Information. [Link]

-

FTIR of this compound in Polymer Synthesis. Physics Forums. [Link]

-

The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

-

Solubility of this compound in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. ResearchGate. [Link]

-

Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. The Royal Society of Chemistry. [Link]

-

This compound: A Versatile Organic Synthesis Intermediate. Angene. [Link]

-

Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. ACS Publications. [Link]

-

Determining alkenyl this compound (ASA) hydrolysis percentage via infrared spectroscopy. Newspulpaper. [Link]

-

Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Manufacturer & Suppliers |ELSURFAC-SuAH - Elchemy [elchemy.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 158762500 [thermofisher.com]

- 7. This compound | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 108-30-5 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. コハク酸無水物 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. This compound [stenutz.eu]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 15. This compound [drugfuture.com]

- 16. nbinno.com [nbinno.com]

- 17. broadview-tech.com [broadview-tech.com]

- 18. nbinno.com [nbinno.com]

- 19. answers.com [answers.com]

- 20. nbinno.com [nbinno.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Amine Responsive Poly(lactic acid) (PLA) and this compound (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. newspulpaper.com [newspulpaper.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. himediadownloads.com [himediadownloads.com]

- 28. echemi.com [echemi.com]

Succinic Anhydride Synthesis: A Comprehensive Guide to the Dehydration of Succinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic anhydride is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.[1][2] While industrial production often favors the catalytic hydrogenation of maleic anhydride, the dehydration of succinic acid remains a fundamental, versatile, and highly relevant method, particularly for laboratory-scale synthesis and specialized applications.[3][4][5] This guide provides an in-depth exploration of the synthesis of this compound via the dehydration of succinic acid. We will dissect the core reaction mechanism, present and compare various methodologies from thermal to chemical dehydration, and offer detailed, field-tested experimental protocols. This document is designed to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights required to successfully and efficiently synthesize high-purity this compound.

The Underlying Chemistry: Mechanism of Intramolecular Dehydration

The formation of this compound from succinic acid is a classic example of an intramolecular dehydration reaction, resulting in a stable five-membered ring structure.[6] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds via an intramolecular nucleophilic acyl substitution. One carboxylic acid group attacks the other, eliminating a molecule of water. While the reaction can be induced thermally, it is often facilitated by a dehydrating agent or catalyst. The generally accepted mechanism involves the activation of one carbonyl group, followed by the nucleophilic attack of the second carboxylic acid's hydroxyl group.

Below is a generalized mechanistic pathway for the acid-catalyzed dehydration of succinic acid.

Caption: Generalized mechanism for this compound formation.

This intramolecular cyclization is entropically favorable and results in the formation of the thermodynamically stable five-membered anhydride ring. The key to achieving high yields is the effective removal of water from the reaction system to drive the equilibrium toward the product side.[7][8]

Methodologies for Succinic Acid Dehydration

Several methods have been established for the dehydration of succinic acid, each with distinct advantages and operational considerations. The choice of method often depends on the desired scale, available equipment, and the cost and handling constraints of the reagents.

Chemical Dehydration with Anhydrides and Acyl Chlorides

This is the most common approach for laboratory-scale synthesis due to its efficiency and relatively mild conditions.[9] Strong dehydrating agents like acetic anhydride, acetyl chloride, or phosphoryl chloride are employed.[3][10][11]

-

Acetic Anhydride: Acts as both a solvent and a dehydrating agent. The reaction is clean, and the by-product, acetic acid, is volatile and easily removed. This method is often preferred for its high yield and the ease of crystallization of the product from the reaction mixture.[9][10][12]

-

Acetyl Chloride: A highly reactive reagent that readily converts the carboxylic acid to the anhydride. The reaction is typically faster than with acetic anhydride but produces corrosive hydrogen chloride gas as a by-product, requiring appropriate safety measures and gas trapping.[10][11]

-

Phosphoryl Chloride (POCl₃) & Thionyl Chloride (SOCl₂): These are powerful dehydrating agents that also yield gaseous by-products (HCl, SO₂).[11] They are very effective but are highly corrosive and moisture-sensitive, demanding careful handling in a fume hood.[11]

Thermal Dehydration

Direct heating of succinic acid above its melting point (around 200-250°C) can effect dehydration.[8] While this method avoids the use of additional reagents, it presents significant practical challenges. Succinic acid tends to sublime at these temperatures, leading to material loss and fouling of the apparatus.[8][13] This method is generally less controlled and results in lower yields compared to chemical dehydration methods.[9]

Azeotropic Dehydration

For larger-scale operations, azeotropic dehydration offers a more controlled and continuous alternative to simple thermal dehydration. The process involves heating succinic acid with a chemically indifferent, hydrophilic solvent that does not form an azeotrope with water.[8] The water formed during the reaction is removed overhead via fractional distillation, effectively driving the reaction to completion. This technique prevents the sublimation issues associated with direct thermal methods and allows for a more energy-efficient process.[8]

Table 1: Comparative Analysis of Synthesis Methodologies

| Method | Dehydrating Agent / Condition | Typical Temperature (°C) | Typical Yield | Advantages | Disadvantages |

| Chemical | Acetic Anhydride | 100 - 140 | 80 - 95%[9][10] | High yield, clean reaction, easy product isolation. | Requires stoichiometric dehydrating agent. |

| Chemical | Acetyl Chloride / POCl₃ | 50 - 100 (Reflux) | 82 - 96%[11] | Highly efficient, fast reaction. | Reagents are corrosive and hazardous; produces HCl gas. |

| Thermal | Heat Only | 200 - 270[4][8] | Variable, often lower | Reagent-free, simple in principle. | Sublimation of starting material, poor control, potential for side products.[8][13] |

| Azeotropic | High-boiling hydrophilic solvent | 185 - 210[8] | > 90%[8] | Good for larger scale, continuous removal of water, avoids sublimation. | Requires fractional distillation setup and solvent recovery. |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for safety, efficiency, and purity.

Protocol 1: Laboratory Synthesis using Acetic Anhydride

This protocol is adapted from established procedures and is highly reliable for producing high-purity this compound on a lab scale.[9][10][12]

Materials & Equipment:

-

Succinic Acid (1.0 mole equivalent)

-

Acetic Anhydride (2.0 - 3.0 mole equivalents)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Calcium chloride drying tube

-

Büchner funnel and filter flask

-

Ice bath

-

Anhydrous diethyl ether (for washing)

Workflow Diagram:

Caption: Step-by-step workflow for this compound synthesis.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, place 15 g of succinic acid and 25 mL of acetic anhydride.[10]

-

Expert Insight: Using an excess of acetic anhydride ensures it acts effectively as both a solvent and a dehydrating agent, driving the reaction to completion.

-

Fit the flask with a reflux condenser and attach a calcium chloride drying tube to the top to protect the reaction from atmospheric moisture.[9] Hydrolysis of either the reagent or the product will decrease the yield.

-

Heating: Gently heat the mixture in an oil bath or with a heating mantle. Swirl the flask occasionally until a clear, homogeneous solution is obtained. This typically occurs as the succinic acid dissolves and reacts.[10]

-

Continue to heat the solution under gentle reflux for an additional 30-60 minutes to ensure the reaction is complete.[9][10]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Undisturbed cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[11]

-

Isolation: Collect the crystalline this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two small portions of cold, anhydrous diethyl ether to remove residual acetic acid and acetic anhydride.[10][11]

-

Drying: Dry the product in a vacuum desiccator over a desiccant like calcium chloride. Air drying is not recommended due to the anhydride's susceptibility to hydrolysis.[9] The expected yield is 10-11 grams, with a melting point of 119-120°C.[10]

Product Characterization and Quality Control

Verifying the identity and purity of the synthesized this compound is a critical final step.

-

Melting Point: Pure this compound has a sharp melting point of 119-120°C.[3] A depressed or broad melting range indicates the presence of impurities, most commonly unreacted succinic acid.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The most definitive method for confirming the conversion. The spectrum of the product should show:

-

Disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

-

Appearance of two characteristic anhydride carbonyl (C=O) stretches, typically around 1860 cm⁻¹ (symmetric) and 1780 cm⁻¹ (asymmetric).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy in a solvent like CDCl₃ will show a sharp singlet for the four equivalent methylene protons (–CH₂–CH₂–) at approximately 2.7 ppm.

Troubleshooting and Field-Proven Insights

Problem: The final product has a low or broad melting point.

-

Causality: This almost always indicates the presence of unreacted succinic acid. This can result from an incomplete reaction (insufficient heating time or dehydrating agent) or accidental hydrolysis of the product during workup (e.g., using non-anhydrous washing solvents).

-

Solution: The product can be purified by recrystallization. Dissolving the crude material in a minimal amount of hot acetic anhydride or chloroform and then cooling can yield purer crystals.[11] Alternatively, for small-scale, high-purity needs, sublimation under vacuum can be effective.[1]

Problem: The reaction mixture remains a slurry and does not become a clear solution.

-

Causality: The succinic acid may not be dissolving properly, indicating insufficient heating or an inadequate amount of acetic anhydride to act as a solvent.

-

Solution: Ensure the reaction temperature is adequate to facilitate dissolution (at least 100°C). If the issue persists, a small, additional volume of the dehydrating agent can be added.

Problem: Poor yield despite a complete reaction.

-

Causality: Product loss can occur during filtration if the mixture is not sufficiently cooled, as this compound has some solubility in the acetic acid/anhydride mixture. Excessive washing can also dissolve some of the product.

-

Solution: Ensure the reaction flask is thoroughly chilled in an ice bath before filtration. Use minimal volumes of a cold, non-polar solvent like anhydrous ether for washing.

Conclusion

The dehydration of succinic acid is a robust and accessible method for producing this compound, a valuable chemical intermediate. While several approaches exist, the use of chemical dehydrating agents like acetic anhydride offers the best combination of yield, purity, and control for most laboratory applications. By understanding the underlying mechanism, carefully selecting the appropriate methodology, and adhering to rigorous experimental technique, researchers can reliably synthesize high-quality this compound for applications ranging from polymer science to the development of novel pharmaceutical agents.

References

-

PrepChem. (n.d.). Synthesis of Preparation this compound. PrepChem.com. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the formation of this compound from succinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). This compound. Organic Syntheses Procedure. Retrieved from [Link]

-

Scribd. (n.d.). This compound Preparation Guide. Retrieved from [Link]

-

Gong, W., et al. (2023). The sustainable production of this compound from renewable biomass. PMC - NIH. Retrieved from [Link]

-

Li, M., et al. (2016). Theoretical study on the microcosmic mechanism of succinic acid dehydration to produce this compound. ResearchGate. Retrieved from [Link]

-

Sainath, A. V. S., et al. (2012). Synthesis and Characteristics of this compound and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. ResearchGate. Retrieved from [Link]

-

Gordon, A. S., & Norris, W. P. (n.d.). The thermal and photochemical decompositions of this compound and 2,3-dimethyl this compound in the gas phase. Canadian Journal of Chemistry. Retrieved from [Link]

-

Ferreira, P., et al. (n.d.). Synthesis and characterization of ASA samples. Retrieved from [Link]

-

Corrosion. (2023). This compound Synthesis. YouTube. Retrieved from [Link]

- Google Patents. (2004). This compound, process for preparation of the same and use thereof.

- Google Patents. (1976). Manufacture of this compound.

-

Quora. (2022). What is the process of removing the acid from this compound? Retrieved from [Link]

-

ResearchGate. (n.d.). Different catalytic routes for obtaining chemicals from succinic acid. Retrieved from [Link]

-

Jang, J., et al. (2020). Deoxydehydration and Catalytic Transfer Hydrogenation: New Strategy to Valorize Tartaric Acid and Succinic Acid to γ-Butyrolactone and Tetrahydrofuran. ResearchGate. Retrieved from [Link]

-

CaRLa. (n.d.). Succinic-Acid-and-Anhydride.pdf. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2019). preparation of this compound. Retrieved from [Link]

-

Quora. (2017). When using this compound in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Retrieved from [Link]

-

ACS Publications. (2012). Synthesis and Characteristics of this compound- and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. Macromolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). succinic acid (anhydride). Retrieved from [Link]

-

ResearchGate. (2015). Biotechnology of Succinic Acid Production and Markets for Derived Industrial Products. Retrieved from [Link]

-

ResearchGate. (2020). Succinic Acid and this compound. Retrieved from [Link]

-

MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]

-

Reddit. (2019). How to separate out this compound from sample? Retrieved from [Link]

-

ResearchGate. (2019). Stabilising Ni catalysts for the dehydration-decarboxylation-hydrogenation of citric acid to methylsuccinic acid. Retrieved from [Link]

-

YouTube. (2025). What Is this compound? Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (2009). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Retrieved from [Link]

Sources

- 1. This compound FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]

- 2. carla-hd.de [carla-hd.de]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The sustainable production of this compound from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20040249171A1 - this compound, process for preparation of the same and use thereof - Google Patents [patents.google.com]

- 6. Propose a mechanism for the formation of this compound from ... | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. US3957830A - Manufacture of this compound - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Sciencemadness Discussion Board - preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

A Guide to the Synthesis of Succinic Anhydride: Mechanism and Protocol Using Acetyl Chloride

Abstract

Succinic anhydride is a pivotal intermediate in organic synthesis, serving as a precursor for pharmaceuticals, polymers, and various specialty chemicals.[1][2] Its synthesis from succinic acid is a fundamental transformation, often accomplished through dehydration. This technical guide provides an in-depth examination of the reaction mechanism and a field-proven experimental protocol for the formation of this compound using acetyl chloride as a dehydrating agent. We will explore the underlying principles of nucleophilic acyl substitution that govern this transformation, offering a causal explanation for each step of the process. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and a reliable methodology for this synthesis.

Introduction: The Significance of this compound

This compound, a colorless crystalline solid, is the cyclic anhydride of succinic acid.[3] Its five-membered ring structure contains two electrophilic carbonyl carbons, making it a highly valuable and reactive building block in organic chemistry.[4] The applications of this compound are extensive, ranging from its use in Friedel-Crafts acylation reactions to create pharmaceuticals like Fenbufen to its role as a monomer in the production of polyesters and alkyd resins.[1][3]

The conversion of a dicarboxylic acid to its cyclic anhydride is a dehydration reaction. While this can be achieved by simple thermal means, the required temperatures are often high.[3] Chemical dehydration using reagents like acetyl chloride offers a more controlled and efficient laboratory-scale synthesis, proceeding under milder conditions with high yields.[3][5] Understanding the mechanism of this reaction is crucial for optimizing conditions and minimizing potential side products.

The Reaction Mechanism: A Stepwise Elucidation

The formation of this compound from succinic acid using acetyl chloride is a classic example of nucleophilic acyl substitution.[6][7] Acetyl chloride serves a dual purpose: it acts as a dehydrating agent and activates one of the carboxylic acid groups, transforming its hydroxyl moiety into a better leaving group. The overall reaction proceeds as follows:

Succinic Acid + Acetyl Chloride → this compound + Acetic Acid + Hydrogen Chloride

The mechanism can be dissected into three primary stages:

Stage 1: Activation via Mixed Anhydride Formation The reaction is initiated by the nucleophilic attack of a hydroxyl oxygen from one of succinic acid's carboxyl groups on the highly electrophilic carbonyl carbon of acetyl chloride. This is the rate-determining step. The chloride ion is subsequently eliminated, forming a protonated mixed anhydride intermediate. A chloride ion then deprotonates the intermediate, yielding the neutral mixed succinic acetic anhydride and hydrogen chloride gas.

Stage 2: Intramolecular Cyclization The newly formed mixed anhydride is the key activated intermediate. The second carboxylic acid group of the same molecule now acts as an intramolecular nucleophile. Its hydroxyl oxygen attacks the carbonyl carbon that was originally part of the succinic acid moiety. This attack is sterically favored due to the proximity of the reacting groups, leading to the formation of a five-membered ring, a common and stable cyclic structure in organic chemistry.[8] This step forms a tetrahedral intermediate.

Stage 3: Elimination and Product Formation The tetrahedral intermediate is unstable and rapidly collapses. The acetate ion is an excellent leaving group, much better than the hydroxide ion that would have to be displaced in a direct thermal dehydration.[9] The collapse of the intermediate expels the acetate ion and, following a final deprotonation step (typically by the expelled acetate or another base), yields the final product, this compound, along with acetic acid as a byproduct.

The following diagram illustrates the complete mechanistic pathway.

Caption: Reaction mechanism for this compound formation.

Experimental Protocol and Data

The following protocol is adapted from the robust and highly reliable procedure published in Organic Syntheses, a trusted source for validated synthetic methods.[5]

Materials and Equipment

-

Reagents: Succinic acid, Acetyl chloride, Diethyl ether (anhydrous).

-

Equipment: Round-bottom flask (1 L), reflux condenser, gas trap, steam bath or heating mantle, Büchner funnel, filter flask, vacuum desiccator.

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 1-L round-bottom flask, place 118 g (1.0 mole) of succinic acid and 215 mL (235 g, 3.0 moles) of acetyl chloride.[5]

-

Causality: A molar excess of acetyl chloride is used to ensure the complete conversion of succinic acid and to serve as the reaction solvent.

-

-

Reflux: Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving hydrogen chloride gas. Gently heat the mixture on a steam bath.[5]

-

Causality: Heating accelerates the reaction. The reflux setup prevents the loss of the volatile acetyl chloride solvent while allowing the HCl byproduct to be safely removed.

-

-

Reaction Monitoring: Continue refluxing for approximately 1.5 to 2 hours, or until all the solid succinic acid has dissolved, indicating the completion of the reaction.[5]

-

Crystallization: Remove the flask from the heat source and allow the solution to cool to room temperature undisturbed. Subsequently, chill the flask in an ice bath to maximize the crystallization of the product.[5]

-

Causality: this compound has lower solubility in the cool acetyl chloride/acetic acid mixture, causing it to crystallize out of the solution upon cooling.

-

-

Isolation: Collect the crystalline this compound using a Büchner funnel under suction filtration.

-

Washing: Wash the collected crystals on the funnel with two 75-mL portions of cold diethyl ether.[5]

-

Causality: The ether wash removes residual acetyl chloride, acetic acid, and any soluble impurities. The ether is kept cold to minimize loss of the desired product through dissolution.

-

-

Drying: Dry the final product in a vacuum desiccator to remove any remaining ether and moisture.

The workflow is summarized in the diagram below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The sustainable production of this compound from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Propose a mechanism for the formation of this compound from ... | Study Prep in Pearson+ [pearson.com]

- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 8. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 9. a. Propose a mechanism for the formation of this compound in the pre.. [askfilo.com]

Succinic anhydride hydrolysis reaction to form succinic acid.

An In-depth Technical Guide to the Hydrolysis of Succinic Anhydride: Principles and Practices

Authored by a Senior Application Scientist

Foreword: Beyond the Reaction, Understanding the Transformation

In the realm of organic chemistry and drug development, the hydrolysis of this compound to succinic acid is a fundamental transformation. Its importance extends from the synthesis of active pharmaceutical ingredients (APIs) and excipients to its role in bioconjugation and materials science. This guide is crafted for the discerning researcher and drug development professional, moving beyond a mere recitation of protocols to a deeper exploration of the principles governing this reaction. Herein, we will dissect the causality behind experimental choices, establish self-validating protocols, and ground our understanding in authoritative scientific literature.

The Chemical Core: Unraveling the Mechanism of Hydrolysis

The hydrolysis of this compound is a classic example of nucleophilic acyl substitution. The reaction involves the attack of a water molecule, the nucleophile, on one of the electrophilic carbonyl carbons of the anhydride. This process, while seemingly straightforward, is governed by several factors that dictate its rate and efficiency.

The reaction proceeds via a tetrahedral intermediate. The lone pair of electrons on the oxygen atom of a water molecule attacks a carbonyl carbon of the this compound molecule. This results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl carbon is bonded to four different groups. Subsequently, the intermediate collapses, leading to the cleavage of the carbon-oxygen-carbon bond of the anhydride ring and the formation of succinic acid. The proton transfer steps can be influenced by the pH of the medium.

The reaction is generally considered to be first-order with respect to both this compound and water. However, in aqueous solutions where water is the solvent and in large excess, its concentration remains effectively constant. Therefore, the reaction kinetics can be described as pseudo-first-order with respect to this compound. The rate of hydrolysis is significantly influenced by temperature and pH. For instance, the hydrolysis rate of this compound is slow at 25°C but increases with temperature.

An In-depth Technical Guide to the Reactivity of Succinic Anhydride with Alcohols and Amines

Abstract

Succinic anhydride is a cornerstone reagent in modern organic synthesis, prized for its predictable reactivity and versatility. Its strained five-membered ring is readily opened by a variety of nucleophiles, most notably alcohols and amines, to yield valuable succinate monoesters and succinamic acids, respectively. These reactions are fundamental in diverse fields, including the development of pharmaceuticals, bioconjugates, polymers, and specialty chemicals.[1][2] This guide provides a comprehensive exploration of the core principles governing the reactivity of this compound with alcohols (alcoholysis) and amines (aminolysis). We will delve into the mechanistic underpinnings of these transformations, explore the influence of catalysts and reaction conditions, present detailed experimental protocols, and discuss their applications, particularly within the realm of drug development.

Introduction: The Enduring Utility of a Cyclic Anhydride

This compound's significance stems from its bifunctional nature, offering a robust platform for introducing a four-carbon tether with distinct chemical handles at each end. The anhydride functional group is highly susceptible to nucleophilic attack due to the electrophilicity of its carbonyl carbons, which is enhanced by the ring strain of the five-membered structure.[1] This inherent reactivity allows for facile ring-opening reactions under relatively mild conditions.

The products of these reactions, succinate monoesters and succinamic acids, are prevalent motifs in a wide array of functional molecules. In the pharmaceutical industry, this compound is a key building block for synthesizing prodrugs, improving the solubility and release characteristics of active pharmaceutical ingredients (APIs).[3] It also serves as a critical linker in the construction of antibody-drug conjugates (ADCs), connecting potent cytotoxic agents to monoclonal antibodies for targeted cancer therapy.[4] Furthermore, its role in polymer chemistry is well-established, where it is used to create polyesters and polyamides, and as a curing agent for epoxy resins.[1][2]

This guide will systematically dissect the factors that researchers, scientists, and drug development professionals must consider to effectively harness the reactivity of this compound.

The Mechanism of Nucleophilic Acyl Substitution: A Tale of Two Nucleophiles

The reactions of this compound with both alcohols and amines proceed via a nucleophilic acyl substitution mechanism.[5][6] The nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond and the opening of the anhydride ring.[7] While the overarching mechanism is similar, the nuances of the reaction differ depending on the nucleophile.

Alcoholysis: The Formation of Succinate Monoesters

The reaction of this compound with an alcohol, termed alcoholysis, yields a succinate monoester.[1][8] This transformation is a cornerstone for introducing a succinate moiety onto a molecule, often to enhance its hydrophilicity or to provide a handle for further functionalization.

The general reaction is as follows: (CH₂CO)₂O + ROH → RO₂CCH₂CH₂CO₂H[8]

The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate leaving group, which is subsequently protonated to yield the final monoester product.[5][9]

Caption: Generalized mechanism for the alcoholysis of this compound.

Aminolysis: The Synthesis of Succinamic Acids

Aminolysis, the reaction of this compound with a primary or secondary amine, results in the formation of a succinamic acid (a monoamide of succinic acid).[1][7] This reaction is particularly important in bioconjugation and drug development for linking molecules to proteins or other amine-containing biomolecules.

The general reaction is as follows: (CH₂CO)₂O + RNH₂ → RNHOCCH₂CH₂CO₂H

The mechanism of aminolysis is analogous to alcoholysis, with the amine's lone pair of electrons initiating the nucleophilic attack on a carbonyl carbon.[7] A key difference is that a second equivalent of the amine may be required to act as a base to neutralize the carboxylic acid produced, preventing the protonation of the starting amine, which would render it non-nucleophilic.[5]

Computational studies have shown that the non-catalyzed aminolysis reaction likely proceeds through a concerted mechanism with a lower activation energy compared to a stepwise addition/elimination pathway.[10]

Caption: Generalized mechanism for the aminolysis of this compound.

Factors Influencing Reactivity: A Guide to Experimental Design

The successful execution of reactions involving this compound hinges on a thorough understanding of the variables that influence its reactivity.

The Role of Catalysts

While many reactions with this compound proceed without a catalyst, particularly with strong nucleophiles like primary amines, catalysis can be crucial for enhancing reaction rates and achieving high yields, especially with less reactive nucleophiles such as sterically hindered alcohols.

-

Base Catalysis: Pyridine and 4-dimethylaminopyridine (DMAP) are commonly employed as catalysts in the alcoholysis of this compound.[11][12] These catalysts function by activating the anhydride through the formation of a more reactive acylpyridinium intermediate.

-

Acid Catalysis: While less common for ring-opening, acid catalysis can play a role in subsequent reactions. For instance, in the formation of N-substituted succinimides from the initial succinamic acid, a dehydration step is often promoted by acidic conditions.[13]

-

Metal-Based Catalysts: Recent research has explored the use of metal oxides, such as ZnO, to efficiently catalyze the esterification of this compound, offering a greener and reusable catalytic system.[14]

Solvent Effects